2-[4-(difluoromethoxy)-3-methoxyphenyl]-9,10-dihydro-8H-cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine
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Overview
Description
2-[4-(difluoromethoxy)-3-methoxyphenyl]-9,10-dihydro-8H-cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine is a complex organic compound that belongs to the class of triazolopyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications. The unique structure of this compound, featuring a combination of difluoromethoxy and methoxy groups attached to a phenyl ring, along with a cyclopenta-thieno-triazolo-pyrimidine core, makes it an interesting subject for scientific research.
Preparation Methods
The synthesis of 2-[4-(difluoromethoxy)-3-methoxyphenyl]-9,10-dihydro-8H-cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine involves multiple steps, starting from readily available starting materials. One common synthetic route involves the cyclization of appropriate intermediates under specific reaction conditions. For instance, the synthesis may begin with the preparation of a difluoromethoxy-methoxyphenyl intermediate, followed by its reaction with a cyclopenta-thieno-triazolo-pyrimidine precursor. The reaction conditions typically involve the use of catalysts, solvents, and controlled temperatures to achieve the desired product .
Industrial production methods for this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet the demands of large-scale production .
Chemical Reactions Analysis
2-[4-(difluoromethoxy)-3-methoxyphenyl]-9,10-dihydro-8H-cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups on the phenyl ring or the triazolo-pyrimidine core are replaced with other groups. .
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s chemical diversity.
Scientific Research Applications
2-[4-(difluoromethoxy)-3-methoxyphenyl]-9,10-dihydro-8H-cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine has several scientific research applications:
Chemistry: It serves as a valuable intermediate in the synthesis of other complex molecules and as a model compound for studying reaction mechanisms.
Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in biochemical assays and studies of enzyme inhibition.
Medicine: Due to its potential therapeutic properties, this compound is investigated for its anticancer, anti-inflammatory, and antimicrobial activities. .
Mechanism of Action
The mechanism of action of 2-[4-(difluoromethoxy)-3-methoxyphenyl]-9,10-dihydro-8H-cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine involves its interaction with specific molecular targets. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and preventing catalytic activity. The compound’s structure allows it to fit into the binding pockets of these enzymes, leading to effective inhibition. Additionally, it may modulate signaling pathways involved in cell proliferation, apoptosis, and inflammation, contributing to its therapeutic effects .
Comparison with Similar Compounds
Similar compounds to 2-[4-(difluoromethoxy)-3-methoxyphenyl]-9,10-dihydro-8H-cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine include other triazolopyrimidine derivatives, such as:
Pyrazolo[3,4-d]pyrimidine: Known for its anticancer properties and enzyme inhibition capabilities.
Triazolo[4,3-a]pyrazine: Investigated for its dual inhibition of c-Met/VEGFR-2 kinases and antiproliferative activities.
Triazolothiadiazine: Exhibits diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects.
The uniqueness of this compound lies in its specific combination of functional groups and core structure, which confer distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C18H14F2N4O2S |
---|---|
Molecular Weight |
388.4 g/mol |
IUPAC Name |
4-[4-(difluoromethoxy)-3-methoxyphenyl]-10-thia-3,5,6,8-tetrazatetracyclo[7.6.0.02,6.011,15]pentadeca-1(9),2,4,7,11(15)-pentaene |
InChI |
InChI=1S/C18H14F2N4O2S/c1-25-12-7-9(5-6-11(12)26-18(19)20)15-22-16-14-10-3-2-4-13(10)27-17(14)21-8-24(16)23-15/h5-8,18H,2-4H2,1H3 |
InChI Key |
HUPAVIOFDQVDRE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)C2=NN3C=NC4=C(C3=N2)C5=C(S4)CCC5)OC(F)F |
Origin of Product |
United States |
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